4-(2-Chloroacetyl)benzamide
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Overview
Description
4-(2-Chloroacetyl)benzamide is an organic compound belonging to the benzamide class It is characterized by the presence of a benzene ring substituted with a chloroacetyl group and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloroacetyl)benzamide typically involves the reaction of 4-chlorobenzoic acid with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, 4-(2-chloroacetamido)benzoic acid, which is then converted to the final product by further reaction with thionyl chloride .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chloroacetyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form imines and other condensation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alcohols are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include substituted benzamides, imines, and various oxidation and reduction derivatives .
Scientific Research Applications
4-(2-Chloroacetyl)benzamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 4-(2-Chloroacetyl)benzamide involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Benzamide: A simpler analog without the chloroacetyl group.
4-Chlorobenzamide: Similar structure but lacks the acetyl group.
N-(2-Chloroacetyl)benzamide: A closely related compound with similar reactivity.
Uniqueness: 4-(2-Chloroacetyl)benzamide is unique due to the presence of both the chloroacetyl and amide groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8ClNO2 |
---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
4-(2-chloroacetyl)benzamide |
InChI |
InChI=1S/C9H8ClNO2/c10-5-8(12)6-1-3-7(4-2-6)9(11)13/h1-4H,5H2,(H2,11,13) |
InChI Key |
GLVDLJRCOZYDQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCl)C(=O)N |
Origin of Product |
United States |
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